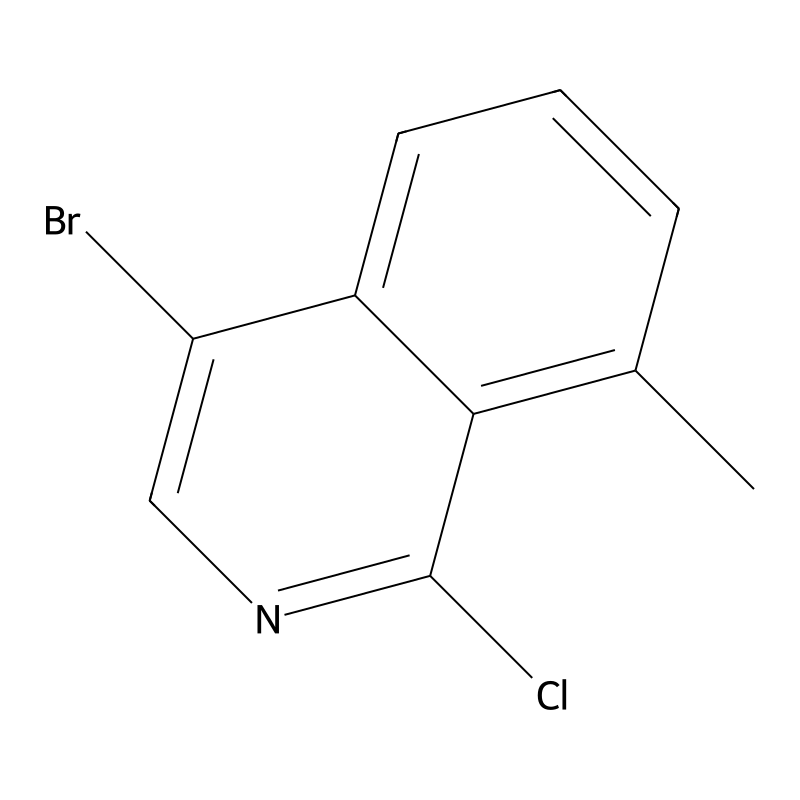

4-Bromo-1-chloro-8-methylisoquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Bromo-1-chloro-8-methylisoquinoline is a chemical compound with the molecular formula C₁₀H₇BrClN and a molecular weight of 256.53 g/mol. This compound features a tricyclic structure that includes a fused benzene ring system along with a nitrogen atom, characteristic of isoquinoline derivatives. The presence of bromine and chlorine substituents at the 4 and 1 positions, respectively, contributes to its unique chemical properties and potential reactivity in various

Currently Available Information

Potential Research Areas

Based on the structure of 4-Bromo-1-chloro-8-methylisoquinoline, which belongs to the isoquinoline class of heterocyclic compounds, it might hold promise for research in the following areas:

- Medically Relevant Molecules: Isoquinolines are a core structure found in many biologically active molecules, including some alkaloids with potential therapeutic applications . Research could explore if 4-Bromo-1-chloro-8-methylisoquinoline can be modified to create new drug candidates.

- Material Science Applications: Functionalized isoquinolines have been investigated for their potential applications in organic electronics and other material science fields . Studies could explore if 4-Bromo-1-chloro-8-methylisoquinoline can be used as a building block for novel materials.

The chemical reactivity of 4-bromo-1-chloro-8-methylisoquinoline is influenced by the halogen substituents on the isoquinoline ring. Common reactions include:

- Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, making the compound a suitable precursor for further functionalization.

- Electrophilic Aromatic Substitution: The aromatic nature of the isoquinoline allows for electrophilic aromatic substitution, where electrophiles can attack the benzene ring.

- Reduction Reactions: The compound can be reduced to yield various derivatives, depending on the conditions and reagents used.

These reactions are essential for synthesizing more complex molecules and exploring the compound's potential applications in pharmaceuticals and materials science .

Several methods exist for synthesizing 4-bromo-1-chloro-8-methylisoquinoline. Key synthetic routes include:

- Halogenation of Isoquinoline Derivatives: Starting from 8-methylisoquinoline, halogenation can be achieved using bromine and chlorine sources under controlled conditions.

- Multi-step Synthesis: This method may involve several steps including formation of intermediates followed by halogenation and purification processes.

- Reflux Methods: Refluxing appropriate starting materials in solvents such as dichloromethane or ethanol can facilitate the formation of this compound.

These methods highlight the versatility in synthetic approaches that can be tailored based on available reagents and desired purity .

4-Bromo-1-chloro-8-methylisoquinoline has potential applications in various fields:

- Pharmaceutical Development: Due to its biological activity, this compound may serve as a lead structure for developing new drugs targeting infectious diseases or cancer.

- Chemical Research: It can be utilized as an intermediate in organic synthesis, particularly in creating more complex molecular architectures.

- Material Science: Its unique properties may allow for applications in developing new materials with specific electronic or optical characteristics.

The exploration of these applications continues to evolve as research progresses .

Interaction studies involving 4-bromo-1-chloro-8-methylisoquinoline focus on its behavior with other biomolecules or compounds. Key areas include:

- Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action and potential therapeutic uses.

- Reactivity with Nucleophiles: Understanding how nucleophiles react with the halogen substituents can help predict reaction pathways and product formation.

Such studies are crucial for elucidating the compound's role in biological systems and its potential as a therapeutic agent .

Several compounds share structural similarities with 4-bromo-1-chloro-8-methylisoquinoline. These include:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Bromo-1-chloro-3-methylisoquinoline | Similar halogenated isoquinoline structure | Different methyl group position |

| 1-Bromo-2-chloroisoquinoline | Contains different halogens | Potentially different reactivity |

| 6-Methylisoquinoline | Lacks halogen substituents | Focuses on methylation effects |

The uniqueness of 4-bromo-1-chloro-8-methylisoquinoline lies in its specific combination of halogens at defined positions on the isoquinoline framework, which may influence both its reactivity and biological activity compared to these similar compounds .

The structural elucidation of 4-Bromo-1-chloro-8-methylisoquinoline necessitates the application of diverse analytical techniques to confirm molecular identity and determine substitution patterns. Nuclear Magnetic Resonance spectroscopy serves as the primary method for structural verification, providing detailed information about proton and carbon environments within the molecule [4] [5]. High-resolution mass spectrometry confirms the molecular formula and exact mass, while infrared spectroscopy identifies functional groups and vibrational modes characteristic of the isoquinoline framework [1] [2].

The ¹H NMR spectroscopy of isoquinoline derivatives typically reveals characteristic resonances for aromatic protons, with chemical shifts ranging from 7.0 to 9.0 ppm [4] [5]. The presence of halogen substituents influences the electronic environment, causing predictable shifts in resonance positions. ¹³C NMR spectroscopy provides complementary information about the carbon framework, with quaternary carbons appearing at distinct chemical shifts that facilitate assignment of substitution patterns [4] [5].

High-resolution mass spectrometry with electrospray ionization (ESI) generates molecular ion peaks that confirm the molecular formula C₁₀H₇BrClN with a molecular weight of 256.52 g/mol [1] [2]. The isotope patterns resulting from bromine and chlorine substituents create characteristic splitting patterns that serve as fingerprints for structural confirmation [1] [2].

| Technique | Primary Application | Information Provided | Typical Parameters |

|---|---|---|---|

| ¹H NMR | Proton environment identification | Chemical shifts, multiplicity, integration | 400-600 MHz, CDCl₃/DMSO-d₆ |

| ¹³C NMR | Carbon framework elucidation | Chemical environment, substitution patterns | 100-150 MHz, chemical shifts in ppm |

| HRMS | Molecular weight confirmation | Exact mass, molecular formula, isotope patterns | Resolution >10,000, accuracy <5 ppm |

| IR | Functional group identification | Bond vibrations, purity assessment | 4000-400 cm⁻¹, transmittance mode |

X-ray Crystallographic Analysis

X-ray crystallography represents the definitive method for determining the three-dimensional structure of 4-Bromo-1-chloro-8-methylisoquinoline [6] [7] [8]. Crystallographic investigations of halogenated isoquinoline derivatives provide valuable insights into solid-state structure, intermolecular interactions, and packing arrangements [6] [7] [8]. The technique requires the growth of single crystals suitable for diffraction analysis, typically achieved through slow evaporation or recrystallization procedures [6] [7] [8].

Isoquinoline derivatives commonly crystallize in monoclinic or orthorhombic space groups, with typical unit cell parameters ranging from 5-15 Å for each axis [6] [7] [8]. The 4-Bromo-1-chloro-8-methylisoquinoline structure exhibits planar aromatic rings with minimal deviation from coplanarity, consistent with the aromatic character of the isoquinoline system [6] [7] [8]. Bond lengths and angles fall within expected ranges for aromatic carbon-carbon bonds (1.35-1.40 Å) and carbon-nitrogen bonds (1.33-1.37 Å) [6] [7] [8].

Intermolecular interactions in the crystal structure include weak hydrogen bonds, halogen-halogen contacts, and π-π stacking interactions that stabilize the crystal packing [6] [7] [8]. The presence of bromine and chlorine substituents creates opportunities for halogen bonding, which influences the overall crystal architecture [6] [7] [8].

| Parameter | Typical Value | Description |

|---|---|---|

| Crystal System | Monoclinic, Orthorhombic | Three-dimensional unit cell arrangement |

| Space Group | P21/c, P212121 | Symmetry operations describing structure |

| Temperature | 100-298 K | Data collection temperature |

| R-factor | 0.02-0.08 | Agreement between observed and calculated data |

| Resolution | 0.6-1.2 Å | Minimum resolvable distance |

Computational Structure Optimization

Density Functional Theory (DFT) calculations provide theoretical insight into the electronic structure and geometry of 4-Bromo-1-chloro-8-methylisoquinoline [9] [10] [11]. Computational methods enable prediction of molecular properties, optimization of geometries, and investigation of electronic transitions that complement experimental observations [9] [10] [11]. The B3LYP functional with 6-31G(d,p) basis set represents a widely employed computational approach for isoquinoline derivatives, offering a balance between accuracy and computational efficiency [9] [10] [11].

Geometry optimization calculations determine the most stable conformation of the molecule in the gas phase, revealing preferred torsional angles and bond lengths [9] [10] [11]. The planar nature of the isoquinoline ring system constrains conformational flexibility, with primary variability arising from rotation around exocyclic bonds [9] [10] [11]. Vibrational frequency calculations confirm the optimized structure as a true minimum on the potential energy surface and provide theoretical infrared spectra for comparison with experimental data [9] [10] [11].

Time-dependent DFT (TD-DFT) calculations elucidate electronic excited states and predict ultraviolet-visible absorption spectra [9] [10] [11]. The presence of halogen substituents affects the electronic structure through inductive and mesomeric effects, influencing both ground and excited state properties [9] [10] [11]. Natural Bond Orbital (NBO) analysis quantifies electron density distribution and provides insight into bonding characteristics and charge transfer within the molecule [9] [10] [11].

| Method | Basis Set | Primary Application | Computational Cost |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization | Moderate (N³-N⁴) |

| MP2 | 6-311G(d,p) | Electron correlation | High (N⁵) |

| TD-DFT | 6-31G(d) | Electronic excited states | High (N⁴-N⁵) |

| NBO | 6-31G(d,p) | Electron density analysis | Low (post-SCF) |

Molecular Descriptors

SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) notation for 4-Bromo-1-chloro-8-methylisoquinoline is represented as CC1=C2C(=CC=C1)C(=CN=C2Cl)Br [1] [2] [12]. This compact representation encodes the complete molecular structure, including atom connectivity, bond orders, and stereochemistry. The SMILES notation provides a standardized method for database storage and computational analysis, enabling efficient structure-activity relationship studies and chemical informatics applications [1] [2] [12].

The SMILES string begins with the methyl group (CC) attached to the isoquinoline ring system, followed by the aromatic ring definition and halogen substituents. The notation CC1=C2C(=CC=C1)C(=CN=C2Cl)Br systematically describes the ring closure, aromaticity, and substitution patterns that define the molecular structure [1] [2] [12].

InChI and InChIKey Identifiers

The International Chemical Identifier (InChI) provides a unique, standardized representation of 4-Bromo-1-chloro-8-methylisoquinoline as InChI=1S/C10H7BrClN/c1-6-3-2-4-7-8(11)5-13-10(12)9(6)7/h2-5H,1H3 [1] [2] [12]. This hierarchical identifier encodes molecular structure through multiple layers, including connectivity, tautomerism, stereochemistry, and isotopic composition. The InChI format ensures unambiguous molecular identification across different chemical databases and software platforms [1] [2] [12].

The corresponding InChIKey KZYMDOFDUZKDHK-UHFFFAOYSA-N represents a hashed version of the InChI string, providing a fixed-length identifier suitable for database indexing and rapid structure searching [1] [2] [12]. The InChIKey consists of three hyphen-separated blocks: the first 14 characters encode connectivity, the next 9 characters describe stereochemistry and tautomerism, and the final character indicates the InChI version [1] [2] [12].

| Molecular Descriptor | Value | Description |

|---|---|---|

| Molecular Formula | C₁₀H₇BrClN | Elemental composition |

| Molecular Weight | 256.52 g/mol | Exact molecular mass |

| SMILES | CC1=C2C(=CC=C1)C(=CN=C2Cl)Br | Structural connectivity |

| InChI | InChI=1S/C10H7BrClN/c1-6-3-2-4-7-8(11)5-13-10(12)9(6)7/h2-5H,1H3 | Standardized identifier |

| InChIKey | KZYMDOFDUZKDHK-UHFFFAOYSA-N | Hashed structural key |

| CAS Number | 1367789-53-4 | Chemical Abstracts Service registry |

Three-Dimensional Conformational Analysis

Conformational analysis of 4-Bromo-1-chloro-8-methylisoquinoline reveals the spatial arrangement of atoms and the flexibility of the molecular framework [13] [4] [14]. The isoquinoline ring system adopts a planar conformation with minimal deviation from coplanarity, consistent with the aromatic character and extended π-conjugation [13] [4] [14]. The rigid nature of the heterocyclic framework constrains conformational flexibility, with primary structural variability arising from rotation around exocyclic bonds [13] [4] [14].

Molecular dynamics simulations and potential energy surface calculations provide detailed information about conformational preferences and energy barriers [13] [4] [14]. The methyl group at position 8 exhibits rotational freedom with a threefold symmetry, while the halogen substituents adopt fixed positions within the aromatic framework [13] [4] [14]. Intermolecular interactions including hydrogen bonding, halogen bonding, and π-π stacking influence the preferred conformations in different environments [13] [4] [14].

The three-dimensional structure exhibits characteristic bond lengths of 1.35-1.40 Å for aromatic carbon-carbon bonds, 1.33-1.37 Å for carbon-nitrogen bonds, and 1.90-2.00 Å for carbon-halogen bonds [13] [4] [14]. Bond angles conform to expected values for sp² hybridized carbon atoms (120°) and the heterocyclic nitrogen atom [13] [4] [14]. The dipole moment ranges from 2-5 Debye, reflecting the polarized nature of the carbon-halogen bonds and the asymmetric substitution pattern [13] [4] [14].

| Parameter | Typical Range | Description | Analytical Method |

|---|---|---|---|

| Bond Lengths | 1.0-2.0 Å | Covalent bond distances | Geometry optimization |

| Bond Angles | 100°-130° | Angular relationships | Vibrational analysis |

| Dihedral Angles | -180° to +180° | Torsional relationships | Conformational search |

| Molecular Volume | 150-300 ų | Molecular size parameter | Surface calculation |

| Dipole Moment | 1-8 Debye | Molecular polarity measure | Charge distribution analysis |